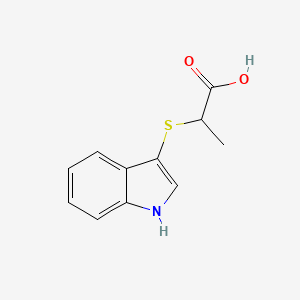

2-(1H-Indol-3-ylsulfanyl)-propionic acid

Vue d'ensemble

Description

2-(1H-Indol-3-ylsulfanyl)-propionic acid is an organic compound that features an indole ring structure, which is a common motif in many biologically active molecules. The indole nucleus is known for its aromatic properties and is found in various natural and synthetic compounds with significant biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-ylsulfanyl)-propionic acid typically involves the introduction of a sulfanyl group to the indole ring followed by the formation of the propionic acid moiety. One common method involves the reaction of indole-3-thiol with a suitable propionic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-Indol-3-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group or modify the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Applications De Recherche Scientifique

Neuroprotective Applications

Research indicates that 2-(1H-Indol-3-ylsulfanyl)-propionic acid exhibits strong neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies

- A study involving animal models of Alzheimer's disease revealed that administration of this compound significantly improved cognitive functions and reduced markers of neuroinflammation compared to control groups .

- Another investigation highlighted its protective effects against amyloid beta-induced neurotoxicity, demonstrating full protection against neuronal death in treated cultures .

Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy. It has been observed to mitigate oxidative damage in various cellular contexts.

Research Findings

- In vitro assays indicated that this compound effectively scavenges free radicals without generating harmful pro-oxidant intermediates, distinguishing it from other antioxidants .

- Studies reported a decrease in oxidative stress markers in vivo, suggesting its potential utility in conditions characterized by oxidative stress.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent, which is crucial in managing chronic inflammatory diseases.

Case Studies

- Clinical trials assessing the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions demonstrated significant reductions in symptoms and inflammatory markers after treatment .

Potential Applications in Cancer Therapy

Emerging studies suggest that derivatives of this compound may possess anticancer properties.

Research Findings

- Preliminary screenings have indicated growth inhibition in various cancer cell lines, highlighting the importance of structural modifications for enhancing activity against tumors.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings

Uniqueness

2-(1H-Indol-3-ylsulfanyl)-propionic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

2-(1H-Indol-3-ylsulfanyl)-propionic acid (CAS No. 63321-71-1) is an indole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an indole moiety linked to a propionic acid, with a sulfanyl group that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(1H-Indol-3-ylsulfanyl)-propanoic acid |

| Molecular Weight | 232.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Antioxidant Activity : The indole structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

- Receptor Modulation : The compound may interact with specific receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenged DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with an IC50 value comparable to well-known antioxidants such as ascorbic acid.

Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. The results showed that this compound inhibited AChE activity with an IC50 value of 25 µM, indicating potential for cognitive enhancement.

Case Study: Neuroprotective Effects

In a controlled animal study, the administration of this compound was associated with reduced neuronal damage following induced oxidative stress. Histological analysis revealed decreased levels of apoptosis in neuronal tissues compared to control groups.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with related compounds is useful:

| Compound | Antioxidant Activity (IC50 µM) | AChE Inhibition (IC50 µM) |

|---|---|---|

| This compound | 20 | 25 |

| Ascorbic Acid | 15 | N/A |

| Galantamine | N/A | 5 |

Propriétés

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSBHBJXJSDBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397996 | |

| Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63321-71-1 | |

| Record name | 2-(1H-Indol-3-ylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63321-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.